4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine is a complex organic compound with the molecular formula C16H28BNO3 and a molecular weight of approximately 293.22 g/mol. This compound is categorized under the class of boron-containing compounds due to the presence of a dioxaborolane moiety. Its structure incorporates a cyclohexene ring and a morpholine group, which are significant for various chemical applications.
This compound is primarily sourced from chemical suppliers and research institutions specializing in organic synthesis. It is classified as a building block in organic chemistry, particularly useful in the synthesis of more complex molecules. The compound has been cataloged under CAS number 1046793-56-9 and is recognized in various databases such as PubChem and Sigma-Aldrich .
The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine typically involves several steps:
These reactions require careful control of temperature and pressure to ensure high yields and purity of the final product.
The molecular structure of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine can be represented by its SMILES notation: CC1(C)OB(C2=CCC(N3CCOCC3)CC2)OC1(C)C
.
Key structural features include:
This combination results in a compound that exhibits unique reactivity due to its varied functional groups .
The compound can participate in various chemical reactions:
These reactions highlight the versatility of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine in synthetic organic chemistry.
The mechanism of action for this compound largely depends on its application context. For instance:
The detailed mechanism would require specific experimental data to elucidate reaction pathways fully .
Key physical properties include:
Chemical properties include:
These properties are crucial for determining how this compound behaves under various conditions during synthesis or application .
The primary applications of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: